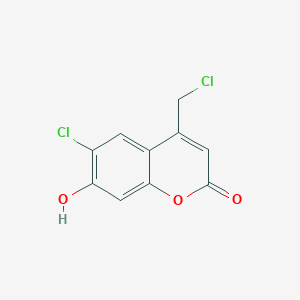

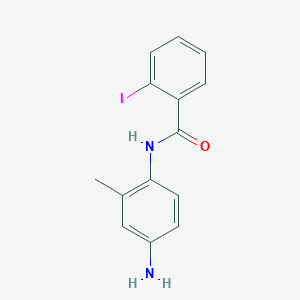

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one” is a type of heterocyclic chemical compound . It is a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A synthetic method of 4-(chloromethyl)pyridine hydrochloride has been reported, which could be adapted for the synthesis of "this compound" .Molecular Structure Analysis

The structure of similar compounds like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds like pinacol boronic esters have been studied . Protodeboronation of these esters has been achieved using a radical approach .Applications De Recherche Scientifique

Synthesis and Biological Activity

- 6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has been utilized in the microwave-assisted synthesis of novel 2H-chromene derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef & Amin, 2014).

Chemical Characterization and Structural Analysis

- This compound, as a coumarin derivative, has been characterized using spectroscopic tools like mass spectra, NMR, and single-crystal X-ray diffraction, providing insights into its crystal and molecular structure, including intermolecular interactions and hydrogen bonds (Channabasappa, Kumara, Neratur & Kariyappa, 2018).

Pharmaceutical Applications in Cancer Research

- Chromene derivatives, including those related to this compound, have shown potential as leads for developing new anticancer drugs. They demonstrate capabilities as DNA intercalators, which could be pivotal in cancer treatment (Santana, Ferreira Neto, Gonçalves, Almeida, França & Figueroa-Villar, 2020).

Spectrophotometric Applications

- This compound has been suggested as a color-forming agent for trace determination of palladium in its divalent oxidation state. It forms a complex with palladium in specific solutions, aiding in the sensitive detection of this metal in various samples (Kaur, Agnihotri & Agnihotri, 2022).

Synthesis of Mannich Bases

- Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones, which can be related to this compound, have shown tranquilizing and neuroleptic properties. This highlights their potential in the development of pharmaceutical compounds for nervous system disorders (Garazd, Panteleimonova, Garazd & Khilya, 2002).

Orientations Futures

Quinazolinones and quinazolines, which are similar to “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one”, are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses . Therefore, it is expected that many novel applications of “this compound” will be discovered in the future .

Mécanisme D'action

Mode of Action

The exact mode of action of 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is currently unknown. It’s worth noting that compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or blocking enzymatic activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, analgesic, and antitumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment . .

Propriétés

IUPAC Name |

6-chloro-4-(chloromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNLSFVNVBNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)

![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)